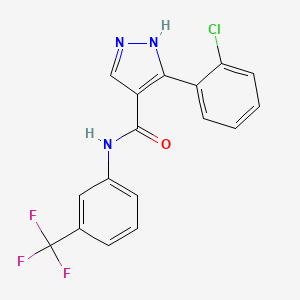
HIF-2|A agonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIF-2|A agonist 3 is a compound that targets hypoxia-inducible factor 2 alpha (HIF-2α), a transcription factor involved in the cellular response to low oxygen levels. HIF-2α plays a crucial role in various physiological processes, including angiogenesis, erythropoiesis, and cellular metabolism. The compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment, where it can modulate the hypoxic environment of tumors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIF-2|A agonist 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to introduce the desired chemical properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
HIF-2|A agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
科学的研究の応用
HIF-2|A agonist 3 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the hypoxia-inducible factor pathway and its role in various chemical processes.
Biology: Researchers use this compound to investigate cellular responses to hypoxia and the regulation of gene expression.
Medicine: The compound shows promise in cancer therapy, particularly in targeting hypoxic tumor microenvironments to inhibit tumor growth and metastasis.
Industry: this compound is explored for its potential in developing new therapeutic agents and diagnostic tools.
作用機序
HIF-2|A agonist 3 exerts its effects by binding to the HIF-2α subunit, stabilizing the transcription factor under hypoxic conditions. This binding prevents the degradation of HIF-2α, allowing it to translocate to the nucleus and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolic adaptation. The compound specifically targets the HIF-2α pathway, making it a valuable tool for modulating hypoxic responses in various diseases.
類似化合物との比較
Similar Compounds
HIF-1α agonists: These compounds target the HIF-1α subunit, which shares similar functions with HIF-2α but has distinct regulatory roles.
Prolyl hydroxylase inhibitors: These inhibitors prevent the degradation of HIF-α subunits by inhibiting prolyl hydroxylase enzymes, leading to the stabilization of HIF-1α and HIF-2α.
VEGF inhibitors: These compounds target the vascular endothelial growth factor pathway, which is downstream of HIF signaling and plays a crucial role in angiogenesis.
Uniqueness
HIF-2|A agonist 3 is unique in its selective targeting of the HIF-2α subunit, providing a more specific approach to modulating hypoxic responses compared to broader HIF inhibitors or VEGF inhibitors. This selectivity reduces potential off-target effects and enhances the therapeutic potential of the compound in treating diseases associated with hypoxia.
特性
分子式 |
C17H11ClF3N3O |
|---|---|
分子量 |
365.7 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O/c18-14-7-2-1-6-12(14)15-13(9-22-24-15)16(25)23-11-5-3-4-10(8-11)17(19,20)21/h1-9H,(H,22,24)(H,23,25) |
InChIキー |
MMBOCZDDWIBGDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



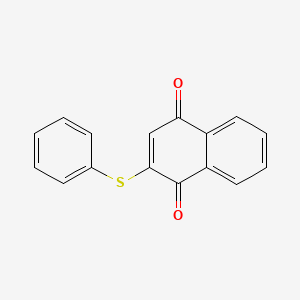
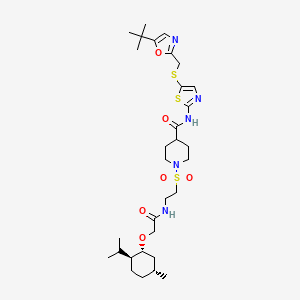
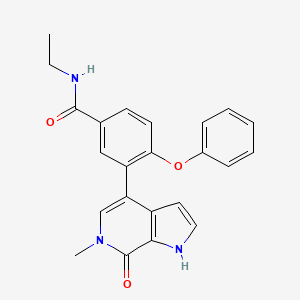
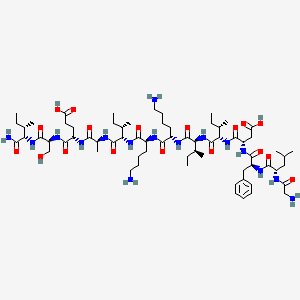
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
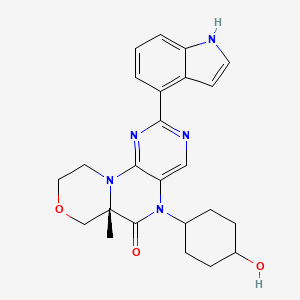

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)
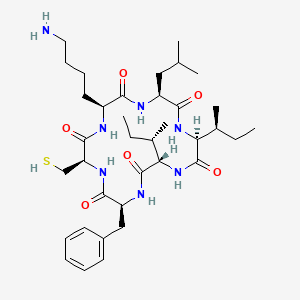
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
